molecular formula C18H22ClN3O3 B2481097 Methyl 2-{[(2-chlorophenyl)methyl]({[(1-cyanocyclopentyl)carbamoyl]methyl})amino}acetate CAS No. 1241006-46-1

Methyl 2-{[(2-chlorophenyl)methyl]({[(1-cyanocyclopentyl)carbamoyl]methyl})amino}acetate

Cat. No. B2481097
CAS RN: 1241006-46-1
M. Wt: 363.84
InChI Key: JIDJGNOLQOKUIB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an acetate group, an amino group, a carbamoyl group, and a chlorophenyl group . These groups suggest that the compound could have interesting chemical properties and reactivity.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chlorophenyl group suggests that there could be interesting electronic effects at play, and the carbamoyl group could introduce hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group could increase its lipophilicity, while the carbamoyl group could allow for hydrogen bonding .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and chemical biology. Future work could involve synthesizing this compound, studying its properties, and exploring its potential uses .

properties

IUPAC Name

methyl 2-[(2-chlorophenyl)methyl-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O3/c1-25-17(24)12-22(10-14-6-2-3-7-15(14)19)11-16(23)21-18(13-20)8-4-5-9-18/h2-3,6-7H,4-5,8-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDJGNOLQOKUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(CC1=CC=CC=C1Cl)CC(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{[(2-chlorophenyl)methyl]({[(1-cyanocyclopentyl)carbamoyl]methyl})amino}acetate

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